molecular formula C10H10BrNO4 B8754779 3-Bromomethyl-4-nitro-benzoic acid ethyl ester

3-Bromomethyl-4-nitro-benzoic acid ethyl ester

Cat. No.: B8754779
M. Wt: 288.09 g/mol
InChI Key: BFFPOZXXOFIIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromomethyl-4-nitro-benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromomethyl group and a nitro group attached to the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-4-nitro-benzoic acid ethyl ester typically involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. The resulting 3-Bromomethyl-4-nitro-benzoic acid is then esterified with ethanol in the presence of a suitable catalyst to form the ethyl ester derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-4-nitro-benzoic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate in an appropriate solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Derivatives with different functional groups replacing the bromomethyl group.

    Reduction: 3-Aminomethyl-4-nitro-benzoic acid ethyl ester.

    Hydrolysis: 3-Bromomethyl-4-nitro-benzoic acid and ethanol.

Mechanism of Action

The mechanism of action of 3-Bromomethyl-4-nitro-benzoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other redox reactions. These interactions can modulate the activity of enzymes or other proteins, influencing various biological pathways .

Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

ethyl 3-(bromomethyl)-4-nitrobenzoate

InChI

InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-9(12(14)15)8(5-7)6-11/h3-5H,2,6H2,1H3

InChI Key

BFFPOZXXOFIIQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr

Origin of Product

United States

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